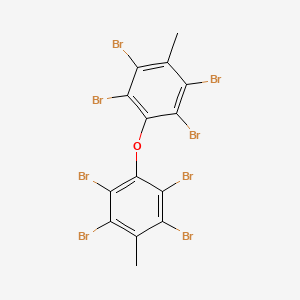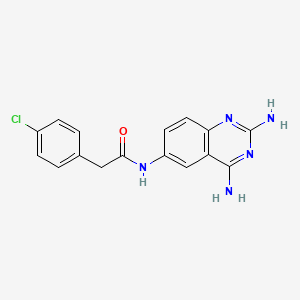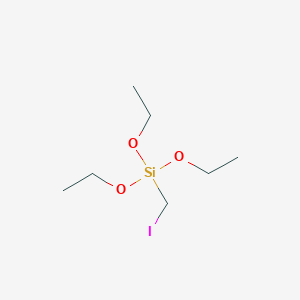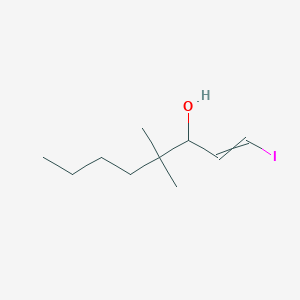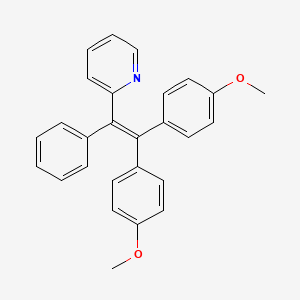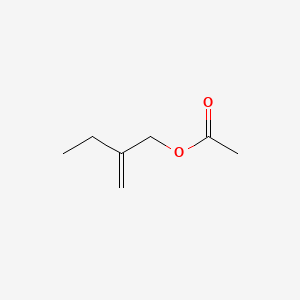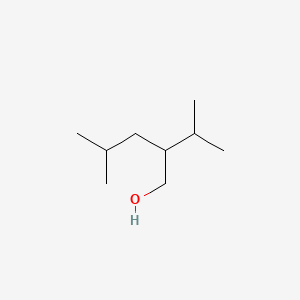
4-Methyl-2-(propan-2-yl)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(propan-2-yl)pentan-1-ol is a branched-chain saturated alcohol. It is known for its structural complexity and is used in various scientific and industrial applications. The compound’s molecular formula is C9H20O, and it has a molecular weight of 144.25 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyl-2-(propan-2-yl)pentan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 4-Methyl-2-(propan-2-yl)pentan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the compound can be produced through catalytic hydrogenation of the ketone precursor. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The process is efficient and yields high purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.
Major Products Formed:
Oxidation: 4-Methyl-2-(propan-2-yl)pentan-2-one or 4-Methyl-2-(propan-2-yl)pentanoic acid.
Reduction: Various alcohol derivatives.
Substitution: Esters or ethers, depending on the substituent introduced.
Applications De Recherche Scientifique
4-Methyl-2-(propan-2-yl)pentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways involving alcohols.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(propan-2-yl)pentan-1-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparaison Avec Des Composés Similaires
- 4-Methyl-2-pentanol
- 2-Methyl-2-pentanol
- 4-Methyl-2-(propan-2-yl)pentan-2-one
Comparison: 4-Methyl-2-(propan-2-yl)pentan-1-ol is unique due to its branched structure, which imparts distinct physical and chemical properties. Compared to 4-Methyl-2-pentanol, it has a higher molecular weight and different reactivity patterns. Its structural isomer, 2-Methyl-2-pentanol, exhibits different boiling points and solubility characteristics. The ketone derivative, 4-Methyl-2-(propan-2-yl)pentan-2-one, has different reactivity and is used in different applications.
Propriétés
Numéro CAS |
55505-24-3 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
4-methyl-2-propan-2-ylpentan-1-ol |
InChI |
InChI=1S/C9H20O/c1-7(2)5-9(6-10)8(3)4/h7-10H,5-6H2,1-4H3 |
Clé InChI |
CBHPZSADBWMIGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CO)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)
![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)

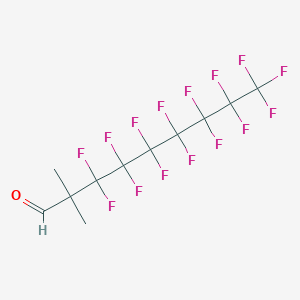
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
